![molecular formula C16H23NO3 B8374766 tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8374766.png)
tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate
概要
説明
tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a hydroxy(phenyl)methyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Introduction of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected with a Boc group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
化学反応の分析
Types of Reactions
tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitro compounds
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of deoxygenated derivatives
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy(phenyl)methyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins. The Boc group provides steric protection, allowing selective reactions at other functional sites.
類似化合物との比較
Similar Compounds
N-Boc-pyrrolidine: Lacks the hydroxy(phenyl)methyl group, making it less reactive in certain chemical transformations.
2-(hydroxy(phenyl)methyl)pyrrolidine: Lacks the Boc protecting group, leading to different reactivity and stability profiles.
Uniqueness
tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of both the hydroxy(phenyl)methyl group and the Boc protecting group. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3 |
InChIキー |
GXUAKKRJSGHBCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
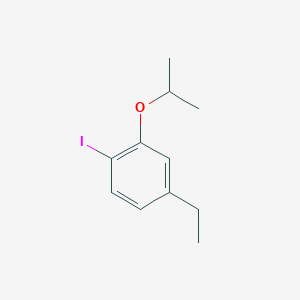
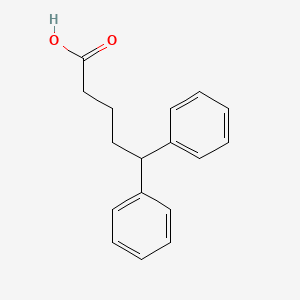
![1-Methoxy-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8374712.png)
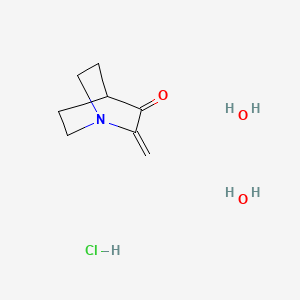
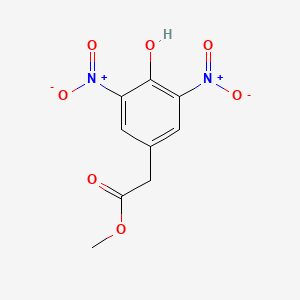
![Methyl 3-[(4-methoxyphenyl)sulfonyl]-butanoic acid](/img/structure/B8374723.png)
![[3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol](/img/structure/B8374730.png)
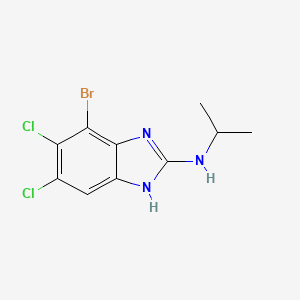
![Benzyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B8374745.png)
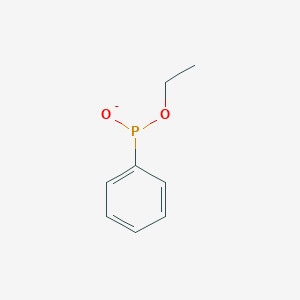
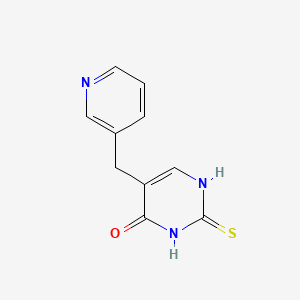
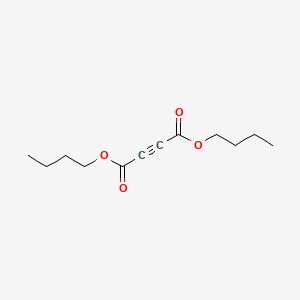
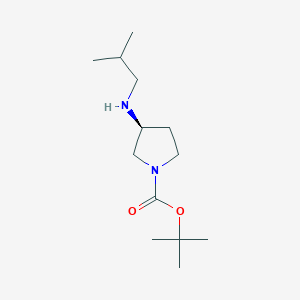
![N-(3-bromopyrazolo[1,5-a]pyrimidin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B8374784.png)
